Cas no 99624-28-9 (4-[(2S)-7-hydroxy-3,4-dihydro-2H-chromen-2-yl]-3,6-bis(3-methylbut-2-en-1-yl)benzene-1,2-diol)
99624-28-9 structure
Product Name:4-[(2S)-7-hydroxy-3,4-dihydro-2H-chromen-2-yl]-3,6-bis(3-methylbut-2-en-1-yl)benzene-1,2-diol
Numero CAS:99624-28-9
MF:C25H30O4
MW:394.503307819366
CID:1992788
PubChem ID:442414
Update Time:2025-04-21
4-[(2S)-7-hydroxy-3,4-dihydro-2H-chromen-2-yl]-3,6-bis(3-methylbut-2-en-1-yl)benzene-1,2-diol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-[(2S)-7-hydroxy-3,4-dihydro-2H-chromen-2-yl]-3,6-bis(3-methylbut-2-en-1-yl)benzene-1,2-diol
- Kazinol A
- 4-[(2S)-7-hydroxy-3,4-dihydro-2H-chromen-2-yl]-3,6-bis(3-methylbut-2-enyl)benzene-1,2-diol
- 4-[(2S)-3,4-Dihydro-7-hydroxy-2H-1-benzopyran-2-yl]-3,6-bis(3-methyl-2-buten-1-yl)-1,2-benzenediol
- 99624-28-9
- SCHEMBL4743876
- CS-0062753
- DTXSID20331823
- HY-113636
- 1,2-Benzenediol, 4-[(2S)-3,4-dihydro-7-hydroxy-2H-1-benzopyran-2-yl]-3,6-bis(3-methyl-2-buten-1-yl)-
- Q27107087
- C09760
- CHEMBL465167
- LMPK12020236
- AKOS040761946
- FS-7747
- CHEBI:6118
- DA-64716
-
- Inchi: 1S/C25H30O4/c1-15(2)5-7-18-13-21(20(11-6-16(3)4)25(28)24(18)27)22-12-9-17-8-10-19(26)14-23(17)29-22/h5-6,8,10,13-14,22,26-28H,7,9,11-12H2,1-4H3/t22-/m0/s1
- Chiave InChI: QXHVECWDOBLWPW-QFIPXVFZSA-N
- Sorrisi: O1C2C=C(C=CC=2CC[C@H]1C1C=C(C/C=C(\C)/C)C(=C(C=1C/C=C(\C)/C)O)O)O
Proprietà calcolate
- Massa esatta: 394.21400
- Massa monoisotopica: 394.214
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 29
- Conta legami ruotabili: 5
- Complessità: 590
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 69.9A^2
- XLogP3: 6.6
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.166±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 129-130 ºC
- Punto di ebollizione: 583.5°C at 760 mmHg
- Punto di infiammabilità: 306.7°C
- Indice di rifrazione: 1.606
- Solubilità: Insuluble (4.3E-3 g/L) (25 ºC),
- PSA: 69.92000
- LogP: 5.88710
4-[(2S)-7-hydroxy-3,4-dihydro-2H-chromen-2-yl]-3,6-bis(3-methylbut-2-en-1-yl)benzene-1,2-diol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | K29020-5mg |
4-[(2S)-7-hydroxy-3,4-dihydro-2H-chromen-2-yl]-3,6-bis(3-methylbut-2-enyl)benzene-1,2-diol |
99624-28-9 | 5mg |
¥3438.0 | 2021-09-09 | ||
| TargetMol Chemicals | TN4382-1mg |
Kazinol A |
99624-28-9 | 1mg |
¥ 2240 | 2024-07-20 | ||
| TargetMol Chemicals | TN4382-5mg |
Kazinol A |
99624-28-9 | 5mg |
¥ 11000 | 2024-07-20 | ||
| TargetMol Chemicals | TN4382-1 mg |
Kazinol A |
99624-28-9 | 98% | 1mg |
¥ 2,240 | 2023-07-11 | |
| TargetMol Chemicals | TN4382-5 mg |
Kazinol A |
99624-28-9 | 98% | 5mg |
¥ 11,000 | 2023-07-11 | |
| MedChemExpress | HY-113636-1mg |
Kazinol A |
99624-28-9 | ≥97.0% | 1mg |
¥1600 | 2025-04-15 | |
| MedChemExpress | HY-113636-5mg |
Kazinol A |
99624-28-9 | ≥97.0% | 5mg |
¥4000 | 2025-04-15 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | A01_9250918-5mg |
Kazinol A, 95%, from Broussonetia papyrifera bark |
99624-28-9 | 95% | 5mg |
¥7800.00 | 2025-04-11 |
4-[(2S)-7-hydroxy-3,4-dihydro-2H-chromen-2-yl]-3,6-bis(3-methylbut-2-en-1-yl)benzene-1,2-diol Letteratura correlata
-
Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
99624-28-9 (4-[(2S)-7-hydroxy-3,4-dihydro-2H-chromen-2-yl]-3,6-bis(3-methylbut-2-en-1-yl)benzene-1,2-diol) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti